molecular formula C10H15ClN2O2S B13603879 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylicacidhydrochloride

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylicacidhydrochloride

Cat. No.: B13603879
M. Wt: 262.76 g/mol
InChI Key: ALVPCIQZIMTXAE-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative featuring a 4-methylthiazole substituent at the piperidine nitrogen and a carboxylic acid group at the 4-position, with a hydrochloride salt enhancing its solubility. The methyl group on the thiazole ring likely increases lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H14N2O2S.ClH/c1-7-6-15-10(11-7)12-4-2-8(3-5-12)9(13)14;/h6,8H,2-5H2,1H3,(H,13,14);1H

InChI Key

ALVPCIQZIMTXAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2CCC(CC2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and reagents such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve large-scale reactions in controlled environments to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-4-carboxylic acid derivatives, where structural variations in substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Substituent Variations on the Heterocyclic Ring

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride 4-Methylthiazole C₁₀H₁₅ClN₂O₂S 274.76 Enhanced lipophilicity due to methyl group; hydrochloride improves aqueous solubility .
1-(Pyridin-4-yl)piperidine-4-carboxylic acid Pyridine C₁₁H₁₄N₂O₂ 218.25 Pyridine’s electron-withdrawing nature may reduce basicity compared to thiazole; lacks hydrochloride salt, affecting solubility .
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic acid hydrochloride Chlorothiazole (via CH₂ linker) C₁₀H₁₃Cl₂N₂O₂S 323.20 Chlorine increases electronegativity; methylene linker alters spatial orientation, potentially affecting target binding .
1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid Thiazole (no methyl) C₉H₁₂N₂O₂S 228.27 Absence of methyl group reduces lipophilicity; free carboxylic acid may lower bioavailability .

Modifications to the Piperidine Core

Compound Name Piperidine Modification Molecular Formula Molecular Weight Key Features
1-[(4-Bromophenyl)methyl]piperidine-4-carboxylic acid hydrochloride Bromobenzyl substituent C₁₃H₁₇BrClNO₂ 346.64 Aromatic bromine enhances halogen bonding potential; bulky benzyl group introduces steric hindrance .
1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid Morpholine carbonyl C₁₁H₁₈N₂O₄ 258.28 Carbonyl group enables hydrogen bonding; morpholine increases polarity, favoring solubility but reducing membrane permeability .
[1-(4-tert-Butylphenyl)piperidine-4-carboxylic acid hydrochloride] tert-Butylphenyl substituent C₁₆H₂₄ClNO₂ 297.82 Hydrophobic tert-butyl group enhances lipid solubility; may improve CNS penetration .

Implications of Structural Differences

  • Electronic Effects: Thiazole rings (e.g., 4-methylthiazole) contribute to π-π stacking interactions, while pyridine or morpholine groups introduce varying electronic profiles.
  • Solubility and Bioavailability : Hydrochloride salts (e.g., in the target compound) improve aqueous solubility compared to free bases (e.g., 1-(pyridin-4-yl)piperidine-4-carboxylic acid). Bulky substituents like tert-butylphenyl may reduce solubility but enhance tissue penetration .
  • Synthetic Accessibility : Coupling reactions with TBTU/DIPEA are common for piperidine-carboxylic acid derivatives, but steric hindrance from substituents (e.g., bromobenzyl) may lower reaction yields .

Biological Activity

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride, a compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 g/mol, has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H14N2O2S
  • Molecular Weight : 226.3 g/mol
  • CAS Number : 953720-57-5
  • Purity : Minimum 95%

Biological Activity Overview

The biological activity of this compound is primarily explored in the context of its anticancer properties. Research indicates that it may exhibit significant efficacy against various cancer cell lines, particularly breast cancer.

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride has been shown to interact with poly (ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells due to the accumulation of DNA damage.

Efficacy Against Cancer Cells

Recent studies have demonstrated the compound's ability to induce cell death in human breast cancer cells. The following table summarizes the IC50 values for various derivatives and their effects on cell viability:

CompoundIC50 (µM)Effect on Cell Viability
5a22.68Significant loss
5e18.23Significant loss
Olaparib46.9Comparative loss

These results indicate that compounds derived from piperidine structures can effectively inhibit cancer cell growth, with specific derivatives showing promising results in reducing cell viability.

Case Studies

In a study published by PMC, novel thiouracil amides were synthesized and screened for their efficacy against breast cancer cells. The lead compound (5e) demonstrated an IC50 value of 18 μM, indicating strong potential as a PARP inhibitor. The study also noted that these compounds enhanced the phosphorylation of H2AX and increased CASPASE 3/7 activity, both markers of apoptosis .

Antifungal Activity

Beyond anticancer properties, some derivatives of piperidine have shown antifungal activity against Candida auris. A separate study highlighted that certain piperidine derivatives induced apoptotic cell death and cell cycle arrest in C. auris with minimal toxicity . This suggests a broader therapeutic potential for compounds related to 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride.

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